molecular formula C9H11BrO2 B8680131 [3-(bromomethyl)-5-methoxyphenyl]methanol

[3-(bromomethyl)-5-methoxyphenyl]methanol

Cat. No.: B8680131
M. Wt: 231.09 g/mol
InChI Key: LVTGGKXMJNUTAC-UHFFFAOYSA-N
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Description

[3-(bromomethyl)-5-methoxyphenyl]methanol is an organic compound with a benzene ring substituted with bromomethyl, hydroxymethyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: [3-(bromomethyl)-5-methoxyphenyl]methanol can be synthesized through several methods. One common approach involves the bromination of 3-hydroxymethyl-5-methoxy-benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: [3-(bromomethyl)-5-methoxyphenyl]methanol undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.

    Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the bromomethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at room temperature.

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether at low temperatures.

Major Products:

    Substitution: 1-Azidomethyl-3-hydroxymethyl-5-methoxy-benzene.

    Oxidation: 1-Bromomethyl-3-formyl-5-methoxy-benzene.

    Reduction: 1-Methyl-3-hydroxymethyl-5-methoxy-benzene.

Scientific Research Applications

[3-(bromomethyl)-5-methoxyphenyl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(bromomethyl)-5-methoxyphenyl]methanol depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the hydroxymethyl group is converted to a formyl or carboxyl group through the transfer of electrons to the oxidizing agent.

Comparison with Similar Compounds

    1-Bromomethyl-3-methoxy-5-methylbenzene: Similar structure but with a methyl group instead of a hydroxymethyl group.

    1-Bromo-3-bromomethyl-5-methoxy-benzene: Similar structure but with an additional bromine atom.

    1-Bromo-3-methoxy-5-nitrobenzene: Similar structure but with a nitro group instead of a hydroxymethyl group.

Uniqueness: [3-(bromomethyl)-5-methoxyphenyl]methanol is unique due to the presence of both bromomethyl and hydroxymethyl groups on the same benzene ring, which allows for a diverse range of chemical reactions and applications.

Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

[3-(bromomethyl)-5-methoxyphenyl]methanol

InChI

InChI=1S/C9H11BrO2/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-4,11H,5-6H2,1H3

InChI Key

LVTGGKXMJNUTAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CBr)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Carbon tetrabromide (3.47 g) was added to a stirred solution of 1,3-dihydroxymethyl-5-methoxy-benzene (800 mg) in anhydrous dichloromethane (16 mL) under argon. After cooling the resulting solution at 0° C., a solution of triphenylphosphine (2.68 g) in anhydrous dichloromethane (16 mL) was added dropwise. The reaction mixture was stirred at room temperature for 20 h and then concentrated in vacuo to a residue. The residue was purified by silica gel chromatography (Merck SuperVarioPrep 90 g column, Si60 15-40 μm, eluted with methanol/dichloromethane, 4:96) to give 1-bromomethyl-3-hydroxymethyl-5-methoxy-benzene (420 mg):
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